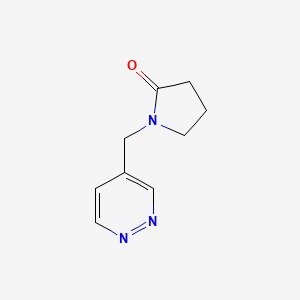

1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one

Description

1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a pyridazine ring via a methylene linker. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological properties, including antiarrhythmic, antioxidant, and enzyme inhibitory activities .

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(pyridazin-4-ylmethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H11N3O/c13-9-2-1-5-12(9)7-8-3-4-10-11-6-8/h3-4,6H,1-2,5,7H2 |

InChI Key |

YOTZLZMIHVCTOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN=NC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with a pyridazinylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the halide, forming the desired product.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace specific substituents. This can lead to the formation of various derivatives with diverse chemical and biological properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activities.

Biology: In biological research, it is used to study enzyme interactions, receptor binding, and cellular pathways. Its unique structure allows it to act as a probe for investigating various biological processes.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one is used in the synthesis of fine chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various physiological effects.

Molecular targets and pathways involved in its mechanism of action include kinases, proteases, and G-protein coupled receptors. By modulating these targets, the compound can exert therapeutic effects, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Antioxidant Activity

Key Analogs :

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Demonstrated 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

Comparison :

The pyridazine group in 1-(pyridazin-4-ylmethyl)pyrrolidin-2-one lacks the hydroxyl and chloro substituents critical for radical scavenging in the above analogs. However, pyridazine’s electron-deficient nature may enhance redox activity, though direct antioxidant data for this compound are unavailable.

Anti-Alzheimer’s Activity

Key Analogs :

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) : Showed acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard anti-Alzheimer’s drug .

- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) : Demonstrated dual AChE and β-amyloid aggregation inhibition .

Comparison :

The pyridazine substituent may reduce AChE affinity compared to methoxybenzyl or fluorobenzoyl groups, which enhance π-π stacking and hydrophobic interactions with the enzyme’s active site. Pyridazine’s polarity could also limit blood-brain barrier penetration .

Antimalarial Activity

Key Analogs :

- Microsomal stability was moderate, with human liver microsomal clearance rates of 15–30 mL/min/kg .

Comparison :

Replacing pyridine with pyridazine may alter metabolic stability due to differences in nitrogen positioning. Pyridazine’s higher polarity could improve aqueous solubility but reduce membrane permeability. Resistance profiles remain untested .

Antiarrhythmic and Hypotensive Activity

Key Analogs :

- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7): Bound α₁-adrenoceptors with pKᵢ = 7.13 and showed antiarrhythmic ED₅₀ = 1.0 mg/kg (iv) in rats .

- 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propyl]-pyrrolidin-2-one (8): Exhibited α₁-adrenoceptor pKᵢ = 6.71 and ED₅₀ = 1.9 mg/kg (iv) .

Comparison: The pyridazine-methyl group may disrupt interactions with adrenoceptor hydrophobic pockets, reducing affinity compared to chlorophenyl or hydroxyphenyl substituents. Additionally, pyridazine’s basicity could alter ionization at physiological pH, affecting bioavailability .

Physicochemical and DMPK Properties

Key Data from Analogs :

| Compound | Aqueous Solubility (µg/mL) | Microsomal Stability (HLM, % remaining) | logP |

|---|---|---|---|

| 1-(Pyridin-4-yl)pyrrolidin-2-one | 12–45 | 50–70 | 1.2–1.8 |

| 1-(4-Methoxybenzyl)pyrrolidin-2-one | <10 | 30–50 | 2.5–3.0 |

| 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one* | *Predicted: 20–60 | *Predicted: 40–60 | 0.8–1.5 |

*Predicted values based on pyridazine’s higher polarity and lower logP compared to phenyl or pyridyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.